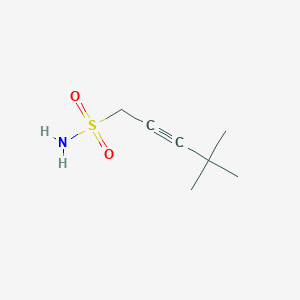
4,4-Dimethylpent-2-yne-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylpent-2-yne-1-sulfonamide is a chemical compound with the molecular formula C₇H₁₃NO₂S and a molecular weight of 175.25 g/mol . This compound is known for its unique structural features, which include a sulfonamide group attached to a pent-2-yne backbone with two methyl groups at the 4th position. It is primarily used in research and industrial applications due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylpent-2-yne-1-sulfonamide typically involves the reaction of 4,4-dimethylpent-2-yne with sulfonamide reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethylpent-2-yne-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,4-Dimethylpent-2-yne-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethylpent-2-yne-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as an inhibitor or activator of certain enzymes, depending on its specific interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylpent-2-yne: Lacks the sulfonamide group, making it less versatile in chemical reactions.
Pent-2-yne-1-sulfonamide: Similar structure but without the dimethyl groups, affecting its reactivity and properties.
4,4-Dimethylpent-2-ene-1-sulfonamide: Contains a double bond instead of a triple bond, leading to different chemical behavior.
Uniqueness
4,4-Dimethylpent-2-yne-1-sulfonamide is unique due to its combination of a sulfonamide group with a pent-2-yne backbone and two methyl groups. This structure provides a balance of reactivity and stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H13NO2S |
|---|---|
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
4,4-dimethylpent-2-yne-1-sulfonamide |
InChI |
InChI=1S/C7H13NO2S/c1-7(2,3)5-4-6-11(8,9)10/h6H2,1-3H3,(H2,8,9,10) |
Clé InChI |
FCTIOLAQKKNWMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


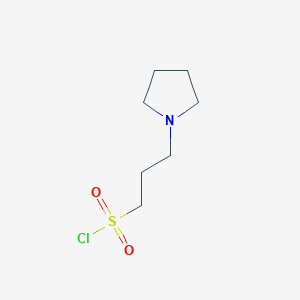
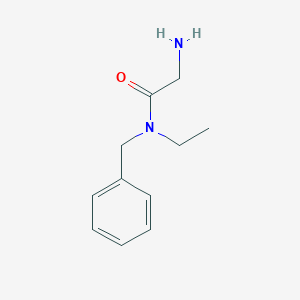
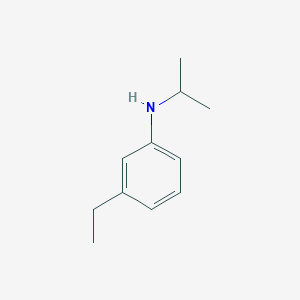

![2-{4-[(2-Methylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13239914.png)
![2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid](/img/structure/B13239917.png)

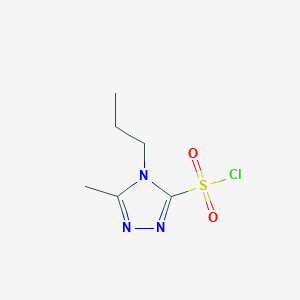
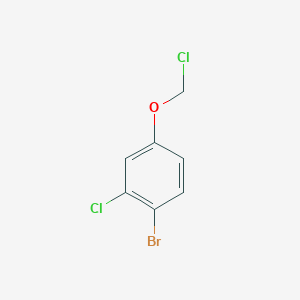
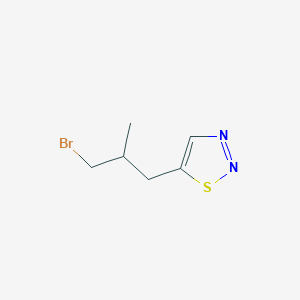
![3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13239942.png)
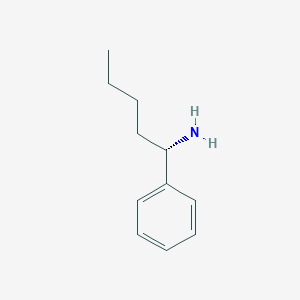
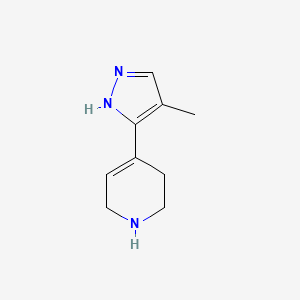
![2-tert-Butyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13239974.png)
